(R)-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple heterocyclic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrrolo[1,2-a]pyrazinone core through cyclization reactions.
- Introduction of the pyrimidine and pyrazole moieties via nucleophilic substitution or coupling reactions.
- Final functionalization steps to introduce the methyl and other substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of pyrimidine or pyrazole rings to their corresponding amines.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions due to its interaction with specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile component in industrial applications.
Mechanism of Action
The mechanism of action of ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors, altering their activity.
- Interacting with nucleic acids, affecting gene expression.
- Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- Examples include pyrrolo[2,3-d]pyrimidines, pyrazolopyrimidines, and other pyrrolo[1,2-a]pyrazines.
®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: can be compared with other heterocyclic compounds that contain similar functional groups and ring structures.
Uniqueness
The uniqueness of ®-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N8O |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(3R)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C24H26N8O/c1-15-11-25-24(28-21-8-9-26-30(21)4)29-22(15)18-10-20-23(33)32(17(3)12-31(20)13-18)14-19-7-5-6-16(2)27-19/h5-11,13,17H,12,14H2,1-4H3,(H,25,28,29)/t17-/m1/s1 |
InChI Key |
VKGZTIYOOVDXAF-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@H]1CN2C=C(C=C2C(=O)N1CC3=CC=CC(=N3)C)C4=NC(=NC=C4C)NC5=CC=NN5C |
Canonical SMILES |
CC1CN2C=C(C=C2C(=O)N1CC3=CC=CC(=N3)C)C4=NC(=NC=C4C)NC5=CC=NN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.